molecular formula C6H5FO3S B1613119 2-Fluorobenzenesulfonic acid CAS No. 35300-35-7

2-Fluorobenzenesulfonic acid

Cat. No.: B1613119
CAS No.: 35300-35-7
M. Wt: 176.17 g/mol
InChI Key: JIFAWAXKXDTUHW-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonic acid is an organic compound with the molecular formula C6H5FO3S. It is a derivative of benzenesulfonic acid, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .

Scientific Research Applications

2-Fluorobenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Future Directions

For more detailed information, refer to relevant peer-reviewed papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of fluorobenzene using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the proper substitution of the sulfonic acid group onto the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium carbonate, which facilitate nucleophilic substitution. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 2-fluorobenzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. The sulfonic acid group can donate protons, facilitating the formation of intermediates and transition states in reactions. Additionally, the fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobenzenesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated and chlorinated counterparts. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s acidity and influence its behavior in chemical reactions .

Properties

IUPAC Name

2-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFAWAXKXDTUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620705
Record name 2-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35300-35-7
Record name 2-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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